molecular formula C11H13BFNO4 B1387947 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid CAS No. 874219-29-1

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Cat. No.: B1387947
CAS No.: 874219-29-1
M. Wt: 253.04 g/mol
InChI Key: DLQOQRNXQBBPSO-UHFFFAOYSA-N
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Description

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H13BFNO4 and its molecular weight is 253.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQOQRNXQBBPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660214
Record name [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid
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Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-29-1
Record name B-[4-Fluoro-3-(4-morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or developing phenylboronic acid derivatives.

Introduction: The Significance of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a substituted phenylboronic acid of significant interest in medicinal chemistry and organic synthesis. Phenylboronic acids are well-established as crucial building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The specific substitutions on this particular molecule—a fluorine atom and a morpholine-4-carbonyl group—impart unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the morpholine amide moiety can improve solubility and provide a vector for further chemical modification.

Accurate structural elucidation and purity assessment are paramount in the development of novel compounds. NMR spectroscopy is an indispensable tool for these purposes, providing detailed information about the chemical environment of each atom in a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, offering a thorough interpretation to aid in its identification and characterization.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms. These predictions are based on a large database of known chemical shifts and coupling constants and provide a reliable reference for the analysis of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is summarized in the table below. The spectrum is predicted for a standard deuterated solvent such as DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20s (br)2HB(OH)₂
~7.85dd1HH-2
~7.65ddd1HH-6
~7.30t1HH-5
~3.65t4HMorpholine H-a
~3.50t4HMorpholine H-b

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be highly dependent on concentration and residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is detailed in the following table, also for a standard deuterated solvent like DMSO-d₆.

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~160.0 (d, ¹JCF ≈ 250 Hz)C-4
~135.0 (d, ³JCF ≈ 8 Hz)C-2
~132.0 (d, ⁴JCF ≈ 3 Hz)C-6
~130.0 (d, ²JCF ≈ 20 Hz)C-3
~118.0 (d, ²JCF ≈ 22 Hz)C-5
~115.0 (br)C-1
~66.5Morpholine C-a
~47.0Morpholine C-b

Note: The carbon attached to the boron atom (C-1) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The values for the carbon-fluorine coupling constants (JCF) are approximate and serve as a guide for spectral interpretation.

In-depth Spectral Interpretation

A thorough analysis of the predicted NMR data allows for the unambiguous assignment of each signal to the corresponding nucleus in the molecule.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

  • H-2: This proton is ortho to the boronic acid group and meta to the fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

  • H-6: This proton is ortho to both the boronic acid group and the fluorine atom. It will likely appear as a doublet of doublets of doublets, coupling to H-5, H-2, and the fluorine atom.

  • H-5: This proton is meta to the boronic acid group and ortho to the fluorine atom. It is expected to be a triplet due to coupling with H-6 and the fluorine atom.

The morpholine protons typically exhibit a characteristic pattern. Due to the amide bond, rotation around the C-N bond may be restricted, leading to two distinct sets of signals for the methylene groups. However, at room temperature, these signals often appear as two broad triplets.

  • Morpholine H-a: The four protons on the carbons adjacent to the oxygen atom are expected to be downfield due to the deshielding effect of the oxygen.

  • Morpholine H-b: The four protons on the carbons adjacent to the nitrogen atom will be slightly upfield compared to H-a.

The boronic acid protons (B(OH)₂) usually appear as a broad singlet that can exchange with water in the solvent, making its integration and chemical shift variable.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal in the spectrum, typically around 168.0 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the range of 115-160 ppm. The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which is a key feature for assigning these signals. The carbon attached to the boronic acid group (C-1) is often broadened.

  • Morpholine Carbons: The two sets of morpholine carbons will be found in the aliphatic region of the spectrum. The carbons adjacent to the oxygen (C-a) will be downfield (around 66.5 ppm) compared to the carbons adjacent to the nitrogen (C-b, around 47.0 ppm).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a 400 or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Relaxation Delay (d1): 2-5 seconds.

Visualization of Molecular Structure and Key NMR Correlations

The following DOT graph illustrates the molecular structure of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid and highlights the key predicted NMR correlations.

Caption: Molecular structure and key predicted ¹H and ¹³C NMR correlations.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. The detailed interpretation of the chemical shifts, multiplicities, and coupling constants serves as a valuable resource for the structural verification and purity assessment of this important synthetic building block. The provided experimental protocol offers a starting point for obtaining high-quality NMR data. By understanding the key spectral features outlined in this guide, researchers can confidently identify and characterize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • ACD/Labs. ACD/NMR Predictor. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]

  • ChemAxon. MarvinSketch. [Link]

Potential applications of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Applications of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid in Medicinal Chemistry

Executive Summary: The "Solubility-Stability-Reactivity" Triad

In the optimization of lead compounds, medicinal chemists often face the "molecular obesity" challenge—where increasing potency leads to lipophilic, insoluble, and metabolically unstable molecules. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (TRC Cat# F595908) emerges as a high-value building block designed to address these specific attrition risks.

This reagent is not merely a carbon source; it is a pre-assembled "pharmacophore cassette" that simultaneously introduces:

  • Solubility: The morpholine-4-carbonyl moiety is a proven solubilizing group that projects into the solvent front of protein binding pockets.

  • Metabolic Stability: The fluorine atom at position 4 (ortho to the amide) modulates the electronic density of the phenyl ring and blocks oxidative metabolism at a typically vulnerable site.

  • Synthetic Versatility: The boronic acid handle (position 1) allows for rapid diversification via Suzuki-Miyaura cross-coupling, facilitating Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Structural Analysis & Pharmacophore Engineering

The utility of this building block lies in the precise arrangement of its substituents. Unlike generic phenylboronic acids, the 3,4-substitution pattern is engineered for specific medicinal chemistry outcomes.

The Fluorine Effect (Position 4)
  • Metabolic Blocking: In many biaryl systems, the position para to the biaryl linkage or para to an amide is a "soft spot" for CYP450-mediated hydroxylation. Placing a fluorine atom here (C4) blocks this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol).

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the neighboring amide slightly, potentially influencing hydrogen bond donor/acceptor strength and membrane permeability.

The Morpholine-Amide Linker (Position 3)
  • Solvent Interaction: In kinase inhibitors (e.g., targeting PI3K or mTOR), the ATP-binding pocket is often hydrophobic, but the entrance is solvent-exposed. The morpholine ring, linked via a rigid carbonyl, is ideal for reaching this solvent interface, improving thermodynamic solubility.

  • Hydrogen Bonding: The amide carbonyl serves as a hydrogen bond acceptor, often interacting with conserved water networks or backbone residues (e.g., the "hinge region" in kinases).

Visualization of the Pharmacophore Strategy

Pharmacophore Boron Boronic Acid (C1) (Synthetic Handle) Core Phenyl Scaffold Boron->Core Suzuki Coupling Amide Amide Linker (C3) (Rigidification) Core->Amide Ortho to F Fluorine Fluorine (C4) (Metabolic Block) Core->Fluorine Para to C1 (approx) Morpholine Morpholine Ring (Solubility/Solvent Front) Amide->Morpholine Solubilizing Tail Fluorine->Core Electronic Modulation

Figure 1: Pharmacophore map of the 4-Fluoro-3-(morpholine-4-carbonyl)phenyl moiety. The arrangement balances synthetic reactivity with physicochemical property enhancement.

Synthetic Utility & Experimental Protocols

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl systems. The presence of the electron-withdrawing fluorine and the amide group makes the boronic acid moderately electron-deficient, which can influence transmetalation rates.

Optimized Suzuki-Miyaura Coupling Protocol

Context: Coupling 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with a heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine scaffold).

Reagents:

  • Boronic Acid: 1.2 equivalents

  • Electrophile: Heteroaryl chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Temperature: 90°C

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, charge the heteroaryl chloride (1.0 mmol), 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.2 mmol, ~303 mg), and Cs₂CO₃ (3.0 mmol, 978 mg).

  • Inert Atmosphere: Seal the vessel and evacuate/backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, ~41 mg). Note: Adding catalyst last prevents premature activation.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the aryl chloride and the formation of the product mass (M+H).

    • Checkpoint: If the boronic acid undergoes protodeboronation (loss of B(OH)₂ replaced by H), lower the temperature to 80°C and switch to a milder base like Na₂CO₃.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The morpholine group makes the product polar. Use Flash Chromatography with a gradient of DCM:MeOH (0% to 10%).

Reaction Workflow Diagram

SuzukiWorkflow Start Start: Charge Reagents (Ar-Cl, Boronic Acid, Base) Inert Inert Atmosphere Generation (Vac/N2 Cycles) Start->Inert CatAdd Add Catalyst (Pd(dppf)Cl2) Inert->CatAdd Heat Heat to 90°C (4-16 Hours) CatAdd->Heat Monitor LC-MS Check Heat->Monitor Decision Conversion > 95%? Monitor->Decision Workup Workup (EtOAc/Water) & Purification Decision->Workup Yes Troubleshoot Add more Boronic Acid or Catalyst Decision->Troubleshoot No Troubleshoot->Heat

Figure 2: Standard operating procedure for Suzuki coupling of amide-substituted phenylboronic acids.

Case Studies: Medicinal Chemistry Applications

Kinase Inhibitor Design (PI3K/mTOR)

In the development of PI3K inhibitors, the "morpholine hinge binder" is a classic motif. However, in Type II inhibitors or allosteric modulators, the morpholine is often placed in the solvent-exposed region to improve physicochemical properties.

  • Application: The 4-fluoro-3-(morpholine-4-carbonyl)phenyl moiety can be coupled to a core scaffold (e.g., quinoline or thienopyrimidine).

  • Mechanism: The amide carbonyl can form water-mediated hydrogen bonds, while the fluorine atom modulates the electronics of the phenyl ring, potentially enhancing

    
    -stacking interactions with aromatic residues in the binding pocket (e.g., Phe or Tyr gates).
    
  • Reference Context: Similar motifs are observed in patent literature for PI3K inhibitors (e.g., JP5520831B2) where solubilizing tails are critical for oral bioavailability.

Antibacterial Agents (Gyrase B)

Bacterial DNA Gyrase B inhibitors often require a balance of lipophilicity for cell wall penetration and polarity for solubility.

  • Application: Replacing a plain phenyl group with the 4-fluoro-3-(morpholine-4-carbonyl)phenyl group can significantly lower logD (lipophilicity) while maintaining the aromatic interactions required for binding. The fluorine atom protects the ring from bacterial metabolic degradation.

References

  • Sigma-Aldrich/Merck. 4-(Morpholine-4-carbonyl)phenylboronic acid Product Page. (Note: Closely related isomer used for protocol validation). Link

  • Toronto Research Chemicals. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (Cat# F595908).[1][2] Link

  • Google Patents. JP5520831B2 - Inhibitors of PI3 kinase. (Demonstrates the utility of morpholine-carbonyl-phenyl motifs in kinase inhibition). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol grounding). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic grounding for the use of Fluorine). Link

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with enhanced properties is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the commercial availability of diverse boronic acid building blocks.[1][2] This guide focuses on a particularly valuable reagent: 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid .

The unique substitution pattern of this molecule—a fluorine atom and a morpholine amide group—imparts specific electronic and steric properties that make it an attractive component in the synthesis of complex molecules, particularly in drug discovery programs.[3] The fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa and metabolic stability, while the morpholine amide can serve as a key hydrogen bond acceptor or a vector for improving pharmacokinetic profiles. This document provides a comprehensive overview, from mechanistic principles to detailed experimental protocols, for the effective use of this reagent in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This is often the rate-limiting step, with the reactivity of the halide following the trend I > Br > Cl > F.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ diorgano_pd R¹-Pd(II)L_n-R² transmetalation->diorgano_pd boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Harnessing the Potential of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

The electronic nature of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, with its electron-withdrawing amide and fluorine substituents, can influence its reactivity. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity.

General Considerations:
  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[1] It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

  • Base Selection: The choice of base is critical for the transmetalation step.[6] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in an aqueous solution. The strength of the base should be matched to the substrates to avoid decomposition.

  • Catalyst and Ligand Choice: A variety of palladium catalysts can be employed. For challenging couplings, particularly with aryl chlorides, the use of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly improve reaction efficiency.[7] "Ligandless" conditions using palladium sources like Pd(OAc)₂ can also be effective, especially in aqueous media.[8]

Table 1: Recommended Reaction Conditions for Screening
Parameter Condition A (Standard) Condition B (For Aryl Chlorides) Condition C (Aqueous)
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand NoneSPhos (4 mol%)None or TPPTS
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent System Toluene/EtOH/H₂O (4:1:1)Dioxane/H₂O (10:1)Water
Temperature 80-100 °C100-120 °C70-100 °C
Aryl Halide Aryl Bromide or IodideAryl ChlorideWater-soluble Aryl Halide
Detailed Step-by-Step Protocol (Condition A)

This protocol is a general starting point for the coupling of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with an aryl bromide or iodide.

Materials:

  • 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene, Ethanol, and Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inerting the System: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent and Base Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1:1 mixture of Toluene:Ethanol:Water). In a separate vial, dissolve the K₂CO₃ (2.0 mmol) in a minimal amount of degassed water and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Despite the robustness of the Suzuki-Miyaura reaction, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been handled under inert conditions.[6] Consider using a more active pre-catalyst.

    • Ineffective Base: The base may not be strong enough or may have poor solubility. Try a different base (e.g., Cs₂CO₃ or K₃PO₄) or ensure it is finely powdered.[6]

    • Insufficient Temperature: For less reactive halides (e.g., aryl chlorides), higher temperatures may be required.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction mixture is exposed to oxygen or if a Pd(II) source is used without a proper pre-reduction step.[1] Rigorous degassing is crucial.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions or with prolonged reaction times.[9] Using milder bases or protecting the boronic acid as a trifluoroborate salt can mitigate this.[9]

The fluorine substituent on the 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can have a dual role. While it is an electron-withdrawing group, fluoride ions in the reaction mixture can also play a role in the catalytic cycle, potentially favoring the transmetalation step.[10][11]

Conclusion

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a valuable and versatile building block for the synthesis of complex biaryl structures. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with careful optimization of reaction parameters, will enable researchers to effectively incorporate this reagent into their synthetic strategies. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this reagent in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129–7133. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Vaddamanu, P. K., Sam, S., & Garcı́a, J. I. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2139–2151. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. Organic Letters, 9(9), 1573–1576. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 50(5), 1126–1129. [Link]

  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Perera, D., Tucker, J. W., & Krska, S. W. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 484–490. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Jutand, A. (2012). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(10), 1750–1759. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041–1053. [Link]

  • AOBChem USA. (n.d.). (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2014). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Retrieved from [Link]

  • Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition, 43(13), 1624–1627. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Akkoç, S., Gök, B., Gök, Y., & Aydıner, B. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37535–37546. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Chen, K., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Organic Syntheses Procedure. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • PubMed Central. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's mild conditions and the stability and low toxicity of its organoboron reagents have contributed to its widespread adoption in both academic and industrial laboratories.[3]

This application note provides a detailed guide to the experimental conditions for the Suzuki-Miyaura coupling of a specialized building block, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid , with a range of aryl halides. The unique electronic properties of this boronic acid, characterized by an electron-withdrawing fluorine atom and a morpholine-4-carbonyl group, present specific challenges and opportunities in cross-coupling chemistry. Understanding and optimizing the reaction conditions are paramount to achieving high yields and purity in the synthesis of novel molecular entities.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-limiting step and is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Experimental_Workflow cluster_workflow Experimental Workflow Reagent_Prep Reagent Preparation (Degassing Solvents) Reaction_Setup Reaction Setup (Under Inert Atmosphere) Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating and Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

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The Strategic Application of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid in Combinatorial Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Combinatorial chemistry has emerged as a powerful engine in this endeavor, enabling the rapid synthesis and evaluation of vast libraries of compounds.[1] Within this paradigm, the selection of versatile and strategically functionalized building blocks is a critical determinant of success. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has garnered significant attention as a premier reagent for the construction of diverse chemical libraries. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic intermediate.

This boronic acid derivative is uniquely poised for applications in medicinal chemistry due to the convergence of three key structural motifs:

  • The Arylboronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction's mild conditions, broad functional group tolerance, and high yields have made it an indispensable tool for the formation of biaryl and heteroaryl-aryl bonds—structures that are prevalent in a multitude of approved drugs.[2]

  • The Morpholine Ring: The morpholine heterocycle is considered a "privileged scaffold" in medicinal chemistry.[3] Its incorporation into a molecule can confer a range of beneficial properties, including improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance.[4] The morpholine moiety often serves as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets.[3]

  • The Fluorine Substituent: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's physicochemical and biological properties. Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa values.[1]

The confluence of these features in a single, readily deployable building block makes 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid a high-value reagent for the generation of compound libraries with inherent drug-like properties.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in combinatorial chemistry lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the synthesis of a diverse array of biaryl structures.

Below is a generalized workflow for the application of this reagent in a typical Suzuki-Miyaura coupling, a foundational process for parallel synthesis and library generation.

Suzuki_Miyaura_Workflow Figure 1: Generalized Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - Aryl Halide (Ar-X) - Boronic Acid Reagent - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent heating Heat to Reaction Temperature (e.g., 80-110 °C) under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous/Organic Extraction quench->extraction purification Purify by Chromatography extraction->purification final_product Biaryl Product purification->final_product Characterize Final Product Combinatorial_Synthesis Figure 2: Combinatorial Library Synthesis Strategy cluster_halides Aryl/Heteroaryl Halide Building Blocks cluster_reaction Parallel Suzuki-Miyaura Coupling cluster_library Diverse Compound Library Boronic_Acid 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid Reaction Optimized Protocol Boronic_Acid->Reaction Halide1 Ar¹-X Halide1->Reaction Halide2 Ar²-X Halide2->Reaction Halide3 Ar³-X Halide3->Reaction HalideN ...Arⁿ-X HalideN->Reaction Product1 Product 1 Reaction->Product1 Product2 Product 2 Reaction->Product2 Product3 Product 3 Reaction->Product3 ProductN ...Product n Reaction->ProductN

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Troubleshooting & Optimization

Preventing protodeboronation of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Introduction: Understanding the Challenge

Welcome to the technical support guide for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This valuable building block is instrumental in synthesizing complex molecules for pharmaceutical and materials science applications. However, its unique electronic structure presents a significant challenge: a high susceptibility to protodeboronation.

This guide is designed to provide you, our fellow researchers, with a deep understanding of why this occurs and to offer practical, field-proven strategies to ensure your reactions succeed. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

The core issue with this reagent stems from its electron-deficient aromatic ring. The fluorine atom (ortho to the boron) and the morpholine-carbonyl group (meta) are both electron-withdrawing. This polarity increases the susceptibility of the ipso-carbon (the carbon atom bonded to boron) to protonolysis, especially under the basic conditions required for many cross-coupling reactions.[1][2] The reaction proceeds via the formation of a boronate intermediate, [ArB(OH)₃]⁻, which is the key species undergoing the C-B bond cleavage.[1] Our goal is to make the desired productive reaction, such as a Suzuki-Miyaura coupling, kinetically superior to this decomposition pathway.

Troubleshooting Guide: Low Yield & Reaction Failure

This section addresses the most common issue encountered with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid: low or no yield of the desired coupled product, often accompanied by the formation of 1-fluoro-2-(morpholine-4-carbonyl)benzene.

Q1: My Suzuki-Miyaura coupling reaction has failed or given a very low yield. How do I confirm if protodeboronation is the culprit?

Answer:

The first step in troubleshooting is accurate diagnosis. Protodeboronation replaces the boronic acid group with a hydrogen atom.

Diagnostic Protocol:

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of your crude reaction mixture.

  • Use LC-MS Analysis: Dilute the aliquot and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identify the Byproduct: Look for the mass corresponding to the protodeboronated byproduct: 1-fluoro-2-(morpholine-4-carbonyl)benzene (Molecular Weight: 209.22 g/mol ) .

  • Compare with Starting Material: Compare its retention time and mass with your unreacted boronic acid starting material. A significant peak for the byproduct confirms that protodeboronation is a major competing reaction.

Q2: I've confirmed protodeboronation is happening. What is the most critical reaction parameter I should adjust first?

Answer:

The base is the single most critical factor. The rate of base-catalyzed protodeboronation is highly pH-dependent.[3] Strong bases and high concentrations of hydroxide ions dramatically accelerate the decomposition of electron-deficient arylboronic acids.[1][4] Your primary strategy should be to temper the basicity of the reaction medium.

Actionable Strategy: Base Optimization

Your goal is to find a base strong enough to facilitate the Suzuki-Miyaura catalytic cycle but mild enough to minimize protodeboronation.

Base TypeRecommended BasesStrengthRationale & Causality
Strong Bases NaOH, KOH, Cs₂CO₃HighAVOID or USE WITH CAUTION. These generate high concentrations of OH⁻, which aggressively promotes the formation of the unstable arylboronate, leading to rapid protodeboronation.[1][5]
Moderate Bases K₃PO₄, K₂CO₃MediumGOOD STARTING POINT. These provide sufficient basicity for transmetalation while being less aggressive than strong hydroxides. Often used in aqueous/organic solvent mixtures.
Mild/Weak Bases K₂HPO₄, NaHCO₃, KOAc, CsFLowHIGHLY RECOMMENDED. These bases are often sufficient for the catalytic cycle, especially with highly active modern catalysts, and significantly suppress the rate of protodeboronation.[6]

Experimental Protocol: Screening for the Optimal Base

  • Set up three parallel reactions under identical conditions (catalyst, solvent, temperature).

  • In each reaction, use a different base:

    • Reaction A: K₃PO₄ (2.5 equivalents)

    • Reaction B: NaHCO₃ (3.0 equivalents)

    • Reaction C: KOAc (Potassium Acetate) (3.0 equivalents)[6]

  • Run the reactions for the same duration and analyze the outcomes by LC-MS to determine the product-to-byproduct ratio.

Q3: I've optimized the base, but I'm still seeing significant protodeboronation. What's my next move?

Answer:

After the base, temperature and solvent are your next key levers. Protodeboronation, like most reactions, is accelerated by heat.[6] Furthermore, the presence of excess water provides the proton source for the undesired reaction.

Actionable Strategy: Modify Temperature and Solvent

  • Lower the Temperature: Determine the lowest temperature at which your catalyst system is active. Many modern palladium catalysts (e.g., those using Buchwald-type ligands) are highly active at room temperature or slightly elevated temperatures (40-60 °C).[6] Avoid refluxing in high-boiling point solvents like dioxane or DMF unless absolutely necessary.

  • Minimize Water Content: While the Suzuki-Miyaura reaction often requires some water to facilitate the catalytic cycle, excess water is detrimental.[6]

    • Switch to Anhydrous-Leaning Solvents: Consider solvents like 2-MeTHF or Toluene instead of dioxane.[6]

    • Use a Biphasic System: A Toluene/Water system can be effective, where the concentration of water in the organic phase is limited.

    • Controlled Water Addition: If using an anhydrous solvent, add a controlled amount of water (e.g., 2-5 equivalents) instead of a bulk percentage.

// Invisible edge to enforce layout C -> G [style=invis]; } .dot Caption: Competing pathways: Protodeboronation vs. Suzuki-Miyaura Coupling.

Frequently Asked Questions (FAQs)

Q1: Should I use a boronic ester derivative instead of the free acid?

Answer:

Yes, this is a highly effective strategy. Boronic esters, such as the pinacol (Bpin) or MIDA esters, act as "slow-release" sources of the boronic acid.[7][8] This strategy keeps the instantaneous concentration of the highly reactive free boronic acid low throughout the reaction, minimizing its exposure to conditions that cause protodeboronation.[7]

  • Pinacol Esters (Ar-Bpin): More stable than boronic acids. They hydrolyze under the reaction conditions to slowly generate the active boronic acid. You can often purchase the pinacol ester directly or synthesize it from the boronic acid.

  • MIDA Boronates: Exceptionally stable, air- and chromatography-stable solids. They require specific conditions (often mild aqueous base) to hydrolyze and release the boronic acid, offering excellent control.[7]

  • Potassium Aryltrifluoroborates (Ar-BF₃K): These are also highly stable crystalline solids that are less prone to protodeboronation than boronic acids.[5]

G cluster_workflow Slow-Release Strategy Workflow Start Unstable Boronic Acid Ar-B(OH)₂ Protect Convert to Stable Ester (e.g., Ar-Bpin, Ar-MIDA) Reaction Add to Suzuki Reaction (Catalyst, Base, Ar'-X) Release Slow Hydrolysis (Controlled Release) Couple Fast Coupling (Product Formation)

Q2: How should I handle and store 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid to maximize its shelf-life?

Answer:

Like many boronic acids, this reagent can degrade over time, especially if not stored correctly. The primary degradation pathways are dehydration to form boroxines (trimeric anhydrides) and, to a lesser extent, slow decomposition.

Storage Recommendations:

  • Temperature: Store at low temperatures, preferably in a freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Moisture: Keep in a desiccated environment. Avoid repeated opening of the container in a humid atmosphere. If possible, weigh out the required amount in a glovebox or under a stream of inert gas.

While some boronic acid derivatives like DABO boronates show exceptional benchtop stability, it's best practice to assume electron-deficient boronic acids are sensitive.[9]

Q3: Can the palladium catalyst or ligand choice influence the rate of protodeboronation?

Answer:

Yes, but indirectly. The primary role of the catalyst is to accelerate the desired cross-coupling reaction. If the Suzuki-Miyaura reaction is fast and efficient, it will outcompete the slower protodeboronation side reaction.

  • Use a High-Activity Catalyst: Employ modern, highly active catalyst systems. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are designed for rapid catalytic turnover even at low temperatures.

  • Ligand Considerations: While bulky ligands are generally beneficial for the productive reaction, some studies suggest that under certain conditions, they can promote palladium-catalyzed protodeboronation.[4] However, for a challenging substrate like this, the benefits of using a high-activity ligand to accelerate the desired coupling far outweigh the potential downsides. The key is to make the C-C bond formation the path of least resistance.

References

  • Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Aspuru-Guzik, A., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/Chempros. (2022). For the pro's (Suzuki). Available at: [Link]

  • Vedejs, E., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Common side reactions with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is an increasingly important building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atom and the ortho-morpholinecarbonyl group, make it a valuable partner in the synthesis of complex molecules. However, these same features can also influence its stability and reactivity, leading to specific side reactions. This guide will help you navigate these challenges and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific experimental issues, their underlying causes, and provides actionable solutions.

Issue 1: Low Yield of Desired Cross-Coupled Product and Presence of a Byproduct with a Mass Corresponding to the Arene without the Boronic Acid Moiety.

Probable Cause: Protodeboronation

Protodeboronation is the most common side reaction for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is particularly prevalent with electron-deficient arylboronic acids, such as 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, due to the electronic effects of the fluoro and carbonyl substituents.[3] The reaction is often promoted by the presence of a base and a proton source (e.g., water).[2]

Solutions:

  • Choice of Base: The strength and type of base are critical. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, overly strong or nucleophilic bases can accelerate protodeboronation.[4]

    • Recommendation: Start with milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Avoid strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) if significant protodeboronation is observed. For base-sensitive substrates, potassium fluoride (KF) can be an effective alternative.[4]

  • Solvent System: The presence of water can be a double-edged sword. While it is often required to dissolve the base and facilitate the catalytic cycle, excess water can serve as a proton source for protodeboronation.

    • Recommendation: Use a biphasic solvent system (e.g., Toluene/water, Dioxane/water) with minimal, carefully controlled amounts of water. Ensure all organic solvents are thoroughly degassed to remove dissolved oxygen, which can also contribute to other side reactions.[5]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation.

    • Recommendation: Monitor the reaction progress closely by TLC or LC-MS.[5] Aim for the lowest effective temperature that promotes the desired coupling without significant byproduct formation. Once the starting material is consumed, work up the reaction promptly.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can significantly suppress protodeboronation.[2] These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]

  • To a stirred solution of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.0 eq) in a suitable solvent (e.g., THF or Dioxane), add pinacol (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Issue 2: Formation of a Symmetrical Biaryl Byproduct Derived from the Boronic Acid.

Probable Cause: Homocoupling

Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6] The Pd(0) catalyst can be oxidized to Pd(II) by residual oxygen in the reaction mixture.

Solutions:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[5]

  • Choice of Palladium Pre-catalyst: Using a pre-catalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.[6] However, many modern, highly active pre-catalysts are Pd(II) complexes that are rapidly reduced under the reaction conditions.

  • Ligand Selection: The choice of phosphine ligand can influence the rates of the desired catalytic cycle versus off-cycle pathways like homocoupling. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) species and promote efficient oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[7]

    • Recommendation: For challenging couplings, consider using advanced phosphine ligands such as SPhos or XPhos.

Homocoupling_Troubleshooting start Homocoupling Observed degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) start->degas pd_source Switch Palladium Pre-catalyst (e.g., Pd(PPh3)4) start->pd_source ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand check Re-run Reaction & Analyze degas->check pd_source->check ligand->check success Problem Solved check->success

Caption: A flowchart for troubleshooting homocoupling side reactions.

Issue 3: Inconsistent Reactivity and Difficulty in Characterization (e.g., broad NMR signals).

Probable Cause: Boroxine Formation

Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[8] This is an equilibrium process, and the presence of both the boronic acid and the boroxine in the solid state or in solution can lead to complex NMR spectra and inconsistent reactivity.[9] Electron-donating groups tend to favor boroxine formation.[8] While the morpholine-carbonyl group is electron-withdrawing, the overall electronic nature of the substituted ring can still allow for this equilibrium. Boroxines are generally still reactive in Suzuki couplings as they can hydrolyze back to the boronic acid in situ.[1]

Solutions:

  • Storage and Handling: Store 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in a desiccator under an inert atmosphere to minimize contact with moisture, which can influence the boronic acid/boroxine equilibrium.

  • NMR Characterization: To obtain a clean NMR spectrum of the boronic acid, dissolve the sample in a deuterated alcohol like methanol-d₄. The alcohol will break up the boroxine and form the methyl boronate ester in situ, resulting in sharper signals.[9] Note that the B-OH protons will exchange with the solvent and will not be visible.

  • Consistent Reaction Setup: To ensure consistent reactivity, you can pre-stir the boronic acid in the reaction solvent containing a small amount of water before adding the other reagents. This can help to establish the boronic acid/boroxine equilibrium before the reaction commences.

Boroxine_Formation BoronicAcid 3 x Aryl-B(OH)₂ (Monomer) Boroxine Aryl₃B₃O₃ (Boroxine Trimer) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water + 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid?

A1: This compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox). This minimizes exposure to moisture and air, which can promote boroxine formation and potential oxidative degradation over time.

Q2: Is 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid considered a particularly unstable boronic acid?

A2: Due to the presence of two electron-withdrawing groups (fluoro and morpholine-carbonyl), this boronic acid is more susceptible to protodeboronation under basic conditions compared to electron-rich or simple phenylboronic acids.[3] However, with proper handling and optimized reaction conditions as outlined in the troubleshooting guide, it is a highly effective coupling partner.

Q3: Can I use this boronic acid with aryl chlorides as coupling partners?

A3: Yes, but couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides and often require more forcing conditions (higher temperatures) and specialized catalyst systems.[10] Highly active palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Fu labs) are often necessary for efficient coupling with aryl chlorides.[11][12]

Q4: The amide bond in the morpholine-carbonyl group seems base-labile. Should I be concerned about its hydrolysis during the Suzuki coupling?

A4: While amides can be hydrolyzed under strongly basic conditions, the conditions typically employed for Suzuki-Miyaura couplings (e.g., K₂CO₃, K₃PO₄ in a biphasic system) are generally not harsh enough to cause significant hydrolysis of a robust amide like a morpholide. However, if you are using very strong bases (like NaOH) and high temperatures for extended periods, it is advisable to monitor for potential hydrolysis of the amide.

Q5: What is a typical catalyst loading for a Suzuki-Miyaura reaction with this boronic acid?

A5: A typical catalyst loading for palladium is in the range of 1-5 mol %. For highly efficient and well-optimized reactions, this can sometimes be lowered. If you are experiencing significant side reactions, it may be beneficial to use a slightly higher catalyst loading to ensure the desired cross-coupling proceeds at a faster rate than the decomposition pathways.[2]

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a general starting point; optimization of the base, solvent, temperature, and catalyst/ligand system may be necessary for specific substrates.

Reagent Stoichiometry Typical Amount
Aryl Halide1.0 eq1.0 mmol
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid1.2 - 1.5 eq1.2 - 1.5 mmol
Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)1-5 mol %0.01 - 0.05 mmol
Ligand (if required, e.g., SPhos)2-10 mol %0.02 - 0.10 mmol
Base (e.g., K₂CO₃)2.0 - 3.0 eq2.0 - 3.0 mmol
Solvent (e.g., Toluene or Dioxane)-5 - 10 mL
Water-1 - 2 mL

Procedure:

  • To a reaction vessel, add the aryl halide, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed organic solvent, followed by the degassed water.

  • In a separate vial, prepare a solution or slurry of the palladium pre-catalyst and ligand (if used) in a small amount of the degassed organic solvent.

  • Add the catalyst mixture to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14574–14577.
  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 74(19), 7575–7578.
  • Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 4(68), 36248–36255.
  • Haggett, J. G., & Domaille, D. W. (2024). ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. Chemistry – A European Journal, 30(7), e202302485.
  • Hosoya, T., & Takita, R. (2018). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways to Protodeboronation.
  • Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). A concise and practical protodeboronation of arylboronic acids. Synlett, 31(20), 2039–2042.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Partyka, D. V. (2011). Transmetalation of Unsaturated Carbon Nucleophiles from Boron-Containing Species to the Mid to Late d-Block Metals of Relevance to Catalytic C−X Coupling Reactions (X = C, F, N, O, Pb, S, Se, Te). Chemical Reviews, 111(3), 1529–1595.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2017).
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenylboronic acid.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Wikipedia. (2023, December 1).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zhang, L., & Wu, J. (2017). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 22(12), 2156.
  • Cherney, A. H., Kadunce, N. T., & Reisman, S. E. (2015). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 137(43), 13972–13979.
  • Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
  • Kubota, K., & Ito, H. (2020). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(1), 37–43.
  • MDPI. (2023). Preformed Pd(II)
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • RBP Chemical Technology. (n.d.). Not All “Fluoro” is the Same.
  • Royal Society of Chemistry. (2021). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Addressing Steric Hindrance with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Our goal is to help you overcome challenges related to steric hindrance and achieve optimal results in your cross-coupling reactions.

The Challenge: Understanding the Steric Profile

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, prized for its unique electronic and structural properties. However, the bulky morpholine-4-carbonyl group positioned ortho to the boronic acid moiety introduces significant steric hindrance. This bulkiness can impede the approach of a palladium catalyst and the coupling partner, leading to common issues such as low reaction yields, slow conversion rates, and catalyst deactivation. This guide provides field-proven insights to navigate these challenges effectively.

Visualizing the Steric Challenge

The diagram below illustrates the structure of the boronic acid, highlighting the source of steric congestion that must be addressed for successful reactivity.

Caption: Structure of the title compound highlighting the sterically demanding ortho-substituent.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What is the most likely cause and how do I fix it?

A1: Low or no conversion is the most common issue when dealing with this sterically hindered substrate. The primary bottleneck is often the transmetalation step in the catalytic cycle, which is sterically sensitive. Standard catalyst systems, like those using triphenylphosphine (Pd(PPh₃)₄), are frequently ineffective.[1]

Causality: The bulky morpholine-carbonyl group physically blocks the boronic acid from efficiently approaching and coordinating with the palladium center of the catalyst complex. This high activation energy barrier stalls the reaction.

Troubleshooting Workflow:

  • Re-evaluate Your Catalyst-Ligand System: This is the most critical variable. You must use a catalyst system designed to overcome steric hindrance.

    • Recommendation: Switch to a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich dialkylbiarylphosphine ligand (a "Buchwald ligand") or an N-heterocyclic carbene (NHC) ligand.[2][3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically encumbered and more readily undergoes oxidative addition and transmetalation.[4]

  • Optimize the Base: The choice of base is crucial for activating the boronic acid without causing decomposition.

    • Recommendation: Use a strong, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1][5] Cs₂CO₃ is often superior due to its higher solubility in common organic solvents. Avoid weaker bases like sodium bicarbonate unless your coupling partner is exceptionally reactive.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.

    • Recommendation: Use a high-boiling point solvent like 1,4-dioxane, toluene, or DMF and increase the temperature to 100-120 °C.[5] Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation.[6]

Decision-Making Flowchart for Low Conversion:

TroubleshootingFlowchart start Low / No Conversion catalyst_check Is your ligand a bulky, alectron-rich phosphine (e.g., SPhos, XPhos)? start->catalyst_check change_ligand ACTION: Switch to a Buchwald-type ligand (XPhos, SPhos, RuPhos) or an NHC ligand. catalyst_check->change_ligand No base_check Are you using a strong base (e.g., Cs2CO3, K3PO4)? catalyst_check->base_check Yes change_ligand->base_check change_base ACTION: Switch to Cs2CO3 or K3PO4. base_check->change_base No temp_check Is the reaction temperature >100 °C in a high-boiling solvent (e.g., Dioxane, Toluene)? base_check->temp_check Yes change_base->temp_check increase_temp ACTION: Increase temperature to 100-120 °C. Ensure solvent is anhydrous & degassed. temp_check->increase_temp No success Reaction Optimized temp_check->success Yes increase_temp->success

Caption: Troubleshooting workflow for low-yield reactions.

Q2: I am observing significant protodeboronation of my starting material. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B(OH)₂ bond with a C-H bond, is a common decomposition pathway for boronic acids, especially under harsh conditions or in the presence of water.

Causality: This process can be catalyzed by residual palladium species or occur under acidic or basic conditions, particularly with even trace amounts of water. The electron-withdrawing nature of the fluoro and carbonyl groups on your specific molecule can make the C-B bond more susceptible to cleavage.

Preventative Measures:

  • Strictly Anhydrous Conditions: This is non-negotiable.

    • Protocol: Use flame-dried glassware. Use anhydrous, degassed solvents, preferably from a solvent purification system or a freshly opened bottle.[6] Handle all reagents under a robust inert atmosphere (Argon or Nitrogen).

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester (e.g., a pinacol or MIDA ester) can significantly enhance stability and prevent premature protodeboronation.[7]

    • Explanation: Boronic esters are generally less Lewis-acidic and less prone to decomposition than their corresponding acids.[7] They can be used directly in the coupling reaction, where the base slowly hydrolyzes them in situ to the active boronate species. This strategy maintains a low, steady concentration of the reactive species, minimizing side reactions.

  • Order of Reagent Addition: Add the boronic acid or ester to the reaction mixture after the other components (aryl halide, catalyst, ligand, base, solvent) have been combined and heated. This minimizes the time the boronic acid is exposed to potentially detrimental conditions before the productive catalytic cycle begins.

Frequently Asked Questions (FAQs)

Q1: Which specific ligands are most effective for coupling with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid?

A1: The choice of ligand is paramount. For sterically demanding couplings, ligands that are both bulky and highly electron-donating are required to stabilize the palladium center and promote the key elementary steps of the catalytic cycle.[3][4]

Ligand ClassExample LigandsKey AdvantagesTypical Catalyst Loading
Dialkylbiarylphosphines SPhos, XPhos, RuPhosHighly active for hindered substrates; promote monoligation; commercially available.[3]1-4 mol %
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors; form very stable catalysts; excellent for challenging couplings.1-4 mol %
Specialized Ligands AntPhos, BI-DIMESpecifically designed for extremely demanding Suzuki-Miyaura couplings with tetra-ortho-substituted biaryls.[2][8]1-2 mol %

In our experience, XPhos and SPhos are excellent starting points for this substrate, offering a high probability of success across a range of coupling partners.

Q2: Can I use a different metal catalyst, like Nickel, for this reaction?

A2: Yes, Nickel-catalyzed cross-couplings are a viable alternative and sometimes superior for certain sterically hindered substrates. Nickel catalysts can operate through different mechanisms and may be less sensitive to the specific type of steric bulk present. However, ligand design for nickel is also critical, and ligands optimized for palladium may not be effective for nickel, which has a smaller atomic radius.[9] Optimization would be required, but it presents a valid alternative if palladium systems fail.

Q3: How does the fluoro-substituent affect the reactivity of the boronic acid?

A3: The fluorine atom at the 4-position has a significant electronic effect. As a strongly electron-withdrawing group, it increases the Lewis acidity of the boron center.[6] This can be beneficial, as it can facilitate the formation of the boronate anion [Ar-B(OH)₃]⁻, which is the active species in the transmetalation step. However, this increased electrophilicity can also make the C-B bond more susceptible to protodeboronation, creating a delicate balance that must be managed with careful reaction setup.[10]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with a generic aryl bromide. Note: This is a general guideline and may require optimization for your specific substrates.[1]

Materials:

  • Aryl Bromide (1.0 equiv)

  • 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1.0 mol%)

  • XPhos (2.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (to make a 0.1 M solution with respect to the aryl halide)

  • Flame-dried Schlenk flask or microwave vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the aryl bromide (1.0 equiv), Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and finely ground K₃PO₄ (3.0 equiv) into a flame-dried Schlenk flask containing a magnetic stir bar.

    • Rationale: Grinding the base increases its surface area and reactivity. Combining the solid components first under an inert atmosphere prevents degradation.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Rationale: The solvent must be free of water and oxygen. Degassing is typically done by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

  • Boronic Acid Addition: Add the 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.2 - 1.5 equiv) to the mixture under a positive flow of inert gas.

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any minor decomposition.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Gagnon, A., & Du, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1732-1735. [Link]

  • Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

  • MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2539. [Link]

  • Royal Society of Chemistry. (2021). Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants. Chemical Science, 12(1), 235-242. [Link]

  • Al-Masum, M. (2006). Organoborane coupling reactions (Suzuki coupling). Journal of the Chemical Society of Pakistan, 28(5), 450-464. [Link]

  • Gagnon, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(4), 1032-1035. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-826. [Link]

  • AOBChem USA. (n.d.). (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2010). The Role of β-Bulky Substituents in Aldol Reactions of Boron Enolates of Methylketones with Aldehydes: Experimental and Theoretical Studies by DFT Analysis. The Journal of Organic Chemistry, 75(17), 5857-5866. [Link]

  • National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(15), 5769-5781. [Link]

  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(40), 12190-12229. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1732-5. [Link]

  • Princeton Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • American Chemical Society Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1398-1412. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5036. [Link]

  • Research Outreach. (2023). Classic biomolecules continue to surprise with unexpected reactivity. Retrieved from [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • National Institutes of Health. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 24(21), 3848. [Link]

  • ResearchGate. (2017). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Couplings with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable, yet challenging, building block in their synthetic campaigns. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Introduction: Understanding the Challenge

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a key intermediate in pharmaceutical development due to the unique electronic and metabolic properties conferred by its substituents. However, its structure presents a distinct set of challenges in Suzuki-Miyaura cross-coupling reactions. The molecule's reactivity is governed by a delicate interplay between:

  • Electronic Effects: The potent electron-withdrawing nature of both the ortho-fluoro and meta-amide substituents deactivates the boronic acid. This can significantly slow the crucial transmetalation step in the catalytic cycle, leading to sluggish or incomplete reactions.[1]

  • Steric Hindrance: The bulky morpholine-4-carbonyl group ortho to the boronic acid can sterically impede the approach of the palladium complex, further complicating the transmetalation event.[2][3]

  • Substrate Instability: Like many electron-deficient boronic acids, this reagent is susceptible to competitive protodeboronation under basic reaction conditions—a major pathway for yield loss where the boronic acid is replaced by a hydrogen atom.[4][5]

This guide provides a framework for overcoming these obstacles through rational catalyst selection and systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this boronic acid so slow or failing to go to completion?

This is the most common issue and typically stems from a combination of factors. The electron-deficient nature of the aryl ring slows the transmetalation rate.[1] Simultaneously, the boronic acid may be degrading via protodeboronation.[5] Your catalytic system must be active enough to promote the desired C-C bond formation at a rate that significantly outpaces the decomposition pathway. The solution often lies in using a more active, state-of-the-art catalyst system.

Q2: What is protodeboronation and how can I identify it?

Protodeboronation is a hydrolytic process where the C-B bond is cleaved and replaced by a C-H bond. In this case, it would result in the formation of 4-fluoro-3-morpholinobenzamide as a major byproduct. You can easily detect this byproduct by LC-MS, as it will have a molecular weight corresponding to the loss of the B(OH)₂ group and the addition of a proton.

Q3: What is a reliable "first-pass" catalyst system for this substrate?

For a challenging substrate like this, starting with a modern palladium pre-catalyst is highly recommended. These systems rapidly generate the active Pd(0) species, which is crucial for minimizing boronic acid decomposition.[5] A robust starting point would be a Buchwald-type pre-catalyst such as SPhos Pd G4 or XPhos Pd G4 , paired with a moderately strong base like potassium phosphate (K₃PO₄) in a dioxane/water solvent system.[6]

Q4: Do I need to protect the amide functional group?

No. A key advantage of the Suzuki-Miyaura coupling is its exceptional functional group tolerance.[2][3] The amide moiety is stable under the vast majority of Suzuki conditions and does not require protection.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Materials

You observe primarily unreacted aryl halide and boronic acid after a standard reaction time.

  • Potential Cause: An insufficiently active catalyst system that cannot overcome the high activation energy of the reaction. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][7]

  • Solution 1: Upgrade Your Catalyst System. Switch from older catalysts [e.g., Pd(PPh₃)₄, Pd(OAc)₂] to a modern palladium pre-catalyst complexed with a bulky, electron-rich biarylphosphine ligand. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.

  • Solution 2: Optimize the Base and Solvent. A stronger base may be required to form the active boronate species. Screen bases in order of increasing strength: K₂CO₃ < K₃PO₄ < Cs₂CO₃. Ensure a small amount of water is present in your solvent system (e.g., dioxane:water 4:1) to solubilize the base and facilitate boronate formation.[8]

  • Solution 3: Increase Reaction Temperature. If using a thermally stable catalyst system, incrementally increasing the temperature from 80 °C to 100-110 °C can provide the necessary energy to overcome the activation barrier. Monitor for potential decomposition.

Problem 2: Significant Protodeboronation is Observed (>10%)

Your desired product is forming, but a large amount of the deborylated byproduct is also present.

  • Potential Cause: The rate of protodeboronation is competitive with the rate of cross-coupling. This is exacerbated by overly harsh conditions (strong base, high temperature, long reaction times).[2][5]

  • Solution 1: Use a Faster Catalyst. The most effective strategy is to accelerate the desired reaction. As mentioned, a highly active pre-catalyst (e.g., XPhos Pd G4) can generate the active Pd(0) species almost instantly, initiating the catalytic cycle before significant boronic acid degradation occurs.[5]

  • Solution 2: Use a Milder Base. Avoid strong hydroxides like NaOH or Ba(OH)₂. Potassium phosphate (K₃PO₄) often provides the best balance of reactivity and minimal side reactions for sensitive boronic acids.[9]

  • Solution 3: Minimize Reaction Time. Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. Once the consumption of the limiting reagent plateaus, work up the reaction immediately to prevent further byproduct formation.

  • Solution 4 (Advanced): Convert to a More Stable Boron Reagent. If protodeboronation remains intractable, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction. Potassium trifluoroborate salts or MIDA boronates are excellent alternatives that slowly release the free boronic acid into the reaction medium, keeping its standing concentration low and minimizing decomposition.[5][10]

Problem 3: Homocoupling of the Boronic Acid or Aryl Halide is Observed

You observe significant formation of biaryl products derived from the coupling of two boronic acid molecules or two aryl halide molecules.

  • Potential Cause: The primary cause of homocoupling is the presence of oxygen in the reaction vessel. Oxygen can interfere with the catalytic cycle, leading to side reactions.

  • Solution 1: Rigorous Degassing. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. The reaction vessel itself should be purged with inert gas, and the reaction should be run under a positive pressure of argon or nitrogen.

  • Solution 2: Check Catalyst Quality. Degraded or poor-quality palladium sources can sometimes promote homocoupling. Use a fresh, reputable source of catalyst. Pre-catalysts are generally more reliable and less prone to inducing these side reactions.

Catalyst and Condition Selection Guide

The following table provides recommended starting points for coupling 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with various electrophiles. Optimization will likely be required.

Coupling PartnerRecommended Pd Pre-catalystRecommended LigandRecommended BaseTypical SolventTemp (°C)
Aryl Iodide Pd₂(dba)₃SPhos or XPhosK₃PO₄Dioxane / H₂O (4:1)80-90
Aryl Bromide SPhos Pd G4 or XPhos Pd G4(Internal to pre-catalyst)K₃PO₄Dioxane / H₂O (4:1)90-100
Aryl Chloride XPhos Pd G4 or RuPhos Pd G4(Internal to pre-catalyst)K₃PO₄ or Cs₂CO₃Dioxane / H₂O (4:1)100-110
Aryl Triflate SPhos Pd G4(Internal to pre-catalyst)K₂CO₃ or K₃PO₄Toluene or Dioxane90-100

Mechanistic Considerations and Workflow Diagrams

Understanding the catalytic cycle is key to rational troubleshooting. The properties of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid primarily impact the Transmetalation step.

Suzuki_Cycle cluster_challenge Key Challenge Area pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Ar¹-Pd(II)-X)L₂ pd0->oxidative_add Ar¹-X transmetalation Transmetalation (Ar¹-Pd(II)-Ar²)L₂ oxidative_add->transmetalation Ar²-B(OH)₃⁻ reductive_elim Reductive Elimination transmetalation->reductive_elim Isomerization reductive_elim->pd0 Fast product Ar¹-Ar² (Product) reductive_elim->product ar1x Ar¹-X (Aryl Halide) ar2b Ar²-B(OH)₂ (Boronic Acid) boronate Ar²-B(OH)₃⁻ (Active Boronate) ar2b->boronate Activation protodeboronation Protodeboronation (Side Reaction) ar2b->protodeboronation Base, H₂O (Slow Degradation) base Base (e.g., K₃PO₄) base->boronate note1 This step is slowed by - Electron Withdrawing Groups - Steric Hindrance

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Product Yield check_sm Starting Materials Consumed? start->check_sm check_byproducts Major Byproduct? check_sm->check_byproducts Yes inactive_catalyst Solution: - Use Buchwald Pre-catalyst - Increase Temperature - Screen Stronger Base check_sm->inactive_catalyst No protodeboronation Protodeboronation check_byproducts->protodeboronation homocoupling Homocoupling check_byproducts->homocoupling solve_proto Solution: - Use Faster Pre-catalyst - Use Milder Base (K₃PO₄) - Minimize Reaction Time protodeboronation->solve_proto solve_homo Solution: - Rigorously Degas Solvents - Run Under Inert Atmosphere homocoupling->solve_homo

Caption: A workflow for troubleshooting common issues.

General Experimental Protocol: A Starting Point

This protocol describes the coupling of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with a generic aryl bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G4 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 mmol), 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.2 mmol), SPhos Pd G4 (2 mol%), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Sources

Validation & Comparative

A Spectroscopic Journey: Differentiating 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid stands as a valuable building block, sought after for its potential applications in constructing complex bioactive molecules. Its journey from simple precursors to the final product is a narrative told through the subtle yet definitive language of spectroscopy. This guide provides an in-depth spectroscopic comparison of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with its key precursors, offering experimental insights and data to aid in the synthesis and characterization of this important compound.

The Synthetic Pathway: A Two-Step Transformation

The synthesis of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can be efficiently achieved through a two-step process, commencing with commercially available starting materials. The initial step involves an amide coupling reaction between 4-Bromo-2-fluorobenzoic acid and morpholine to form the intermediate, (4-bromo-2-fluorophenyl)(morpholino)methanone. The subsequent and final step is the conversion of the aryl bromide to the desired boronic acid via a lithium-halogen exchange, followed by quenching with a borate ester and acidic workup.

Synthetic_Pathway Precursor1 4-Bromo-2-fluorobenzoic acid Intermediate (4-bromo-2-fluorophenyl)(morpholino)methanone Precursor1->Intermediate Amide Coupling Precursor2 Morpholine Precursor2->Intermediate FinalProduct 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid Intermediate->FinalProduct Lithium-Halogen Exchange & Borylation

Figure 1: Synthetic workflow for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid.

Spectroscopic Characterization of Precursors

A thorough understanding of the spectroscopic signatures of the starting materials is fundamental to tracking the progress of the synthesis.

4-Bromo-2-fluorobenzoic Acid

This substituted benzoic acid serves as the aromatic backbone of our target molecule.

Figure 3: Structure of Morpholine.

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum of morpholine typically shows two triplets. The protons on the carbons adjacent to the oxygen appear at a lower field (around 3.7 ppm) compared to the protons on the carbons adjacent to the nitrogen (around 2.9 ppm). [1] ¹³C NMR: The carbon spectrum will show two distinct signals for the two types of methylene carbons. The carbons bonded to oxygen (C-O) will be downfield (around 67 ppm) compared to the carbons bonded to nitrogen (C-N) (around 46 ppm). [2] FT-IR: The IR spectrum will show a characteristic N-H stretch for the secondary amine in the region of 3300-3500 cm⁻¹, along with C-H and C-O stretching vibrations.

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight.

Spectroscopic Analysis of the Intermediate: (4-bromo-2-fluorophenyl)(morpholino)methanone

The formation of the amide bond in this intermediate leads to significant and predictable changes in the spectroscopic data.

Figure 4: Structure of (4-bromo-2-fluorophenyl)(morpholino)methanone.

¹H NMR: The most notable changes will be the disappearance of the carboxylic acid proton and the N-H proton from the starting materials. The morpholine protons will likely show more complex multiplets due to restricted rotation around the newly formed amide bond. The aromatic protons will experience a shift in their chemical environment due to the replacement of the carboxylic acid with the morpholinylcarbonyl group.

¹³C NMR: The carboxylic acid carbon signal will be replaced by an amide carbonyl carbon signal, typically appearing slightly upfield. The morpholine carbon signals will also be present, with their chemical shifts influenced by the electron-withdrawing effect of the carbonyl group.

FT-IR: The broad O-H stretch of the carboxylic acid will disappear, and a strong amide C=O stretch will appear, typically in the range of 1630-1680 cm⁻¹. The N-H stretch from morpholine will also be absent.

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the amide intermediate. The isotopic pattern for bromine (M and M+2 peaks) will still be present.

Spectroscopic Analysis of the Final Product: 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid

The final transformation from an aryl bromide to a phenylboronic acid is clearly evidenced by key spectroscopic changes.

Figure 5: Structure of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid.

¹H NMR: The aromatic region will show a different splitting pattern due to the replacement of the bromine atom with the boronic acid group. A broad singlet corresponding to the B(OH)₂ protons will appear, which is often exchangeable with D₂O.

¹³C NMR: A significant change will be the disappearance of the signal for the carbon bonded to bromine and the appearance of a signal for the carbon bonded to boron. The chemical shift of this carbon is highly dependent on the solvent and pH.

FT-IR: The most prominent new feature will be a broad and strong O-H stretch from the boronic acid group, typically in the 3200-3600 cm⁻¹ region. A B-O stretching vibration may also be observed around 1350 cm⁻¹.

Mass Spectrometry: The molecular ion peak will shift to the molecular weight of the final product. Crucially, the characteristic M+2 isotopic peak for bromine will be absent, providing strong evidence for the successful conversion.

Comparative Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)Key FT-IR Bands (cm⁻¹)Key MS (m/z) Fragment
4-Bromo-2-fluorobenzoic acid 10-12 (br s, 1H, COOH), 7.5-8.0 (m, 3H, Ar-H)165-170 (C=O), 115-140 (Ar-C)2500-3300 (O-H), 1700 (C=O)M⁺ and M+2 (due to Br)
Morpholine ~3.7 (t, 4H, -CH₂-O-), ~2.9 (t, 4H, -CH₂-N-), ~1.9 (br s, 1H, NH)~67 (-CH₂-O-), ~46 (-CH₂-N-)3300-3500 (N-H)M⁺
(4-bromo-2-fluorophenyl)(morpholino)methanone 7.3-7.8 (m, 3H, Ar-H), 3.5-3.8 (m, 8H, morpholine-H)163-168 (C=O), 115-140 (Ar-C), ~67 (-CH₂-O-), ~42, ~48 (-CH₂-N-)1630-1680 (C=O)M⁺ and M+2 (due to Br)
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid 7.5-8.2 (m, 3H, Ar-H), 4-6 (br s, 2H, B(OH)₂), 3.5-3.8 (m, 8H, morpholine-H)163-168 (C=O), 120-145 (Ar-C), C-B signal, ~67 (-CH₂-O-), ~42, ~48 (-CH₂-N-)3200-3600 (O-H), ~1350 (B-O), 1630-1680 (C=O)M⁺ (absence of M+2 Br pattern)

Experimental Protocols

General Spectroscopic Methods
  • ¹H and ¹³C NMR Spectroscopy: Spectra should be recorded on a 300 MHz or higher field NMR spectrometer. Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra can be obtained using a FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra can be acquired using an electrospray ionization (ESI) mass spectrometer. Samples should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

Synthetic Procedures

Step 1: Synthesis of (4-bromo-2-fluorophenyl)(morpholino)methanone

To a solution of 4-Bromo-2-fluorobenzoic acid in a suitable aprotic solvent such as dichloromethane, add 1.1 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until gas evolution ceases. In a separate flask, dissolve 1.2 equivalents of morpholine and 1.5 equivalents of a non-nucleophilic base like triethylamine in dichloromethane. Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Dissolve the (4-bromo-2-fluorophenyl)(morpholino)methanone intermediate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add 1.1 equivalents of n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for a short period before adding 1.2 equivalents of triisopropyl borate. Allow the reaction to slowly warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the product with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the final 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid.

Conclusion

The spectroscopic comparison of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid and its precursors provides a clear roadmap for the synthesis and characterization of this valuable molecule. Each spectroscopic technique offers a unique window into the molecular transformations occurring at each step. The disappearance of characteristic functional group signals and the appearance of new ones in ¹H NMR, ¹³C NMR, and FT-IR, coupled with the predictable changes in the mass spectra, provide a self-validating system for confirming the identity and purity of the intermediate and final product. This guide serves as a foundational resource for researchers, enabling them to confidently navigate the synthesis and analysis of this and similar molecular architectures.

References

  • PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722.
  • PubChem. (3-Bromo-2-fluorophenyl)(morpholino)methanone. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Hazard Assessment and Chemical Profile

While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is not publicly available, the hazard profile can be extrapolated from analogous compounds. Phenylboronic acids are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[3][4] Inhalation of dusts may also lead to respiratory tract irritation.[2][3]

Key Hazard Considerations:

  • Acute Oral Toxicity: Harmful if swallowed.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

PropertyValueSource
Molecular Formula C11H13BFNO4[5]
Appearance White to off-white crystalline powder (typical for similar compounds)[6]
Storage Temperature 4-8°C[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid to prevent exposure through all potential routes.

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, such as transfers of larger quantities, a face shield worn over safety goggles is required.[7]

  • Hand Protection: Chemically resistant gloves are essential. Neoprene or nitrile rubber gloves are suitable for handling boronic acids and should be inspected for any signs of degradation before use.[8] Always wash hands thoroughly after removing gloves.

  • Body Protection: A standard laboratory coat is required. For tasks involving significant quantities of the material, a chemically resistant apron should be worn over the lab coat.[7][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[10]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to use and cleanup, is critical to minimizing risk.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Have spill control materials, such as a neutralizing agent (sodium bicarbonate) and absorbent pads, readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • In-Reaction Use:

    • When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.

    • If dissolving the solid, add the solvent to the solid to minimize dust generation.

    • Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and then soap and water.

    • Remove and dispose of gloves properly.

    • Wash hands and forearms thoroughly with soap and water.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don PPE Area Designate Fume Hood Area Prep->Area Spill Prepare Spill Kit Area->Spill Weigh Weigh and Transfer in Hood Spill->Weigh React Add to Reaction Weigh->React Decon Decontaminate Surfaces & Equipment React->Decon Dispose Dispose of Waste Decon->Dispose Wash Wash Hands Dispose->Wash

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.